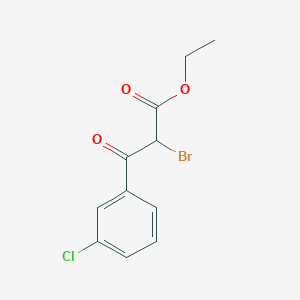
Ethyl 2-bromo-3-(3-chlorophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-3-(3-chlorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of alpha-bromo esters. This compound is characterized by the presence of a bromine atom at the alpha position and a chlorophenyl group attached to the carbonyl carbon. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-3-(3-chlorophenyl)-3-oxopropanoate typically involves the bromination of ethyl 3-(3-chlorophenyl)-3-oxopropanoate. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as dichloromethane at a controlled temperature to ensure the selective bromination at the alpha position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-(3-chlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2-bromo-3-(3-chlorophenyl)-3-oxopropanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein-ligand interactions, where it can be used as a probe or a precursor for bioactive compounds.
Medicine: In the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As a building block in the production of fine chemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-(3-chlorophenyl)-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the alpha position makes the compound highly reactive towards nucleophilic substitution reactions. The carbonyl group can participate in various reactions, including reduction and oxidation, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Ethyl 2-bromo-3-(3-chlorophenyl)-3-oxopropanoate can be compared with other alpha-bromo esters and chlorophenyl derivatives. Similar compounds include:
Ethyl 2-bromo-3-phenyl-3-oxopropanoate: Lacks the chlorine atom on the phenyl ring, leading to different reactivity and applications.
Ethyl 2-chloro-3-(3-chlorophenyl)-3-oxopropanoate: Contains a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H10BrClO3 |
|---|---|
Molecular Weight |
305.55 g/mol |
IUPAC Name |
ethyl 2-bromo-3-(3-chlorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrClO3/c1-2-16-11(15)9(12)10(14)7-4-3-5-8(13)6-7/h3-6,9H,2H2,1H3 |
InChI Key |
LAVSCILPSFMAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=CC=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


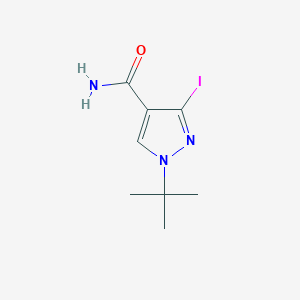
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B12991037.png)
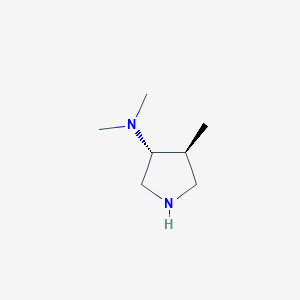
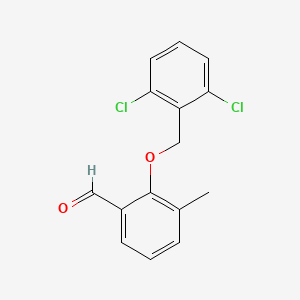
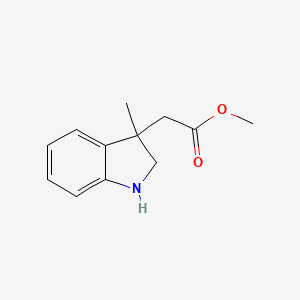
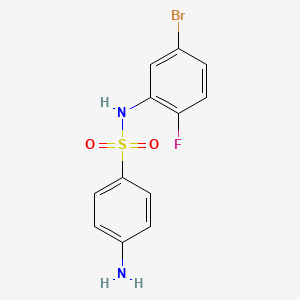
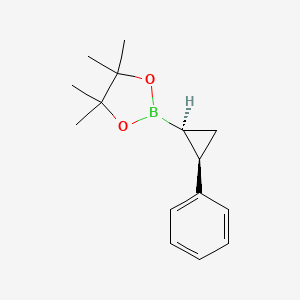

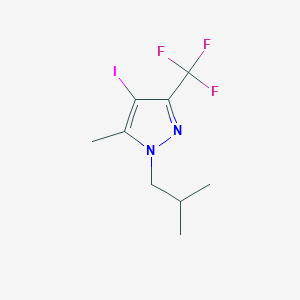
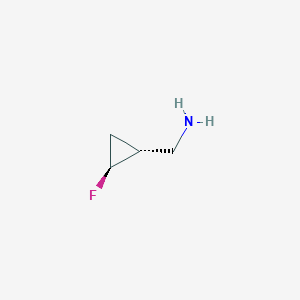
![1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12991096.png)

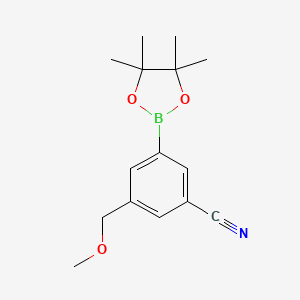
![6'-Amino-3'H-spiro[cyclopentane-1,1'-isobenzofuran]-3'-one](/img/structure/B12991112.png)
